molecular formula C7H12INS B14619565 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS No. 60543-21-7

5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B14619565
CAS No.: 60543-21-7
M. Wt: 269.15 g/mol
InChI Key: VZESIFKJYMACAT-UHFFFAOYSA-M
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Description

5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, followed by N-alkylation under phase transfer catalysis conditions . This method yields the desired compound in good quantities.

Industrial Production Methods

In industrial settings, eco-friendly methods such as microwave irradiation techniques are often employed to synthesize thiazole derivatives . These methods are preferred due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antimicrobial and anticancer properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

60543-21-7

Molecular Formula

C7H12INS

Molecular Weight

269.15 g/mol

IUPAC Name

5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C7H12NS.HI/c1-4-7-6(2)8(3)5-9-7;/h5H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

VZESIFKJYMACAT-UHFFFAOYSA-M

Canonical SMILES

CCC1=C([N+](=CS1)C)C.[I-]

Origin of Product

United States

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